Dimethyl 5-(2-furoylamino)isophthalate
Description
Dimethyl 5-(2-furoylamino)isophthalate is an isophthalate derivative functionalized with a 2-furoylamino substituent at the 5-position. The compound’s structure combines a rigid isophthalate core with a heterocyclic furoyl group, which may influence its crystallinity, solubility, and reactivity. Applications could span materials science (e.g., coordination polymers) or pharmaceutical intermediates, depending on substituent effects .
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
dimethyl 5-(furan-2-carbonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |
InChI Key |
DNUWDNULJNLBHH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The substituent at the 5-position defines key differences among analogs (Table 1):
Table 1: Structural Comparison of Dimethyl 5-Substituted Isophthalates
Key Observations :
- Its crystal structure exhibits a 3D hydrogen-bonded network (N–H⋯O), enhancing thermal stability .
- Chloropropanoylamino derivative (C₁₃H₁₄ClNO₅): The electronegative chlorine atom introduces polarity and reactivity (e.g., nucleophilic substitution). However, it raises toxicity concerns (classified as irritant, Xi) .
- Fluoroisophthalate (C₁₀H₇FO₄): Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts but requires careful handling due to inhalation/skin hazards .
- Propionylamino derivative (C₁₃H₁₅NO₅): The aliphatic propionyl group likely enhances solubility in organic solvents compared to aromatic substituents .
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